molecular formula C15H21BFNO5 B1473012 (4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704082-85-8

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid

Cat. No.: B1473012
CAS No.: 1704082-85-8
M. Wt: 325.14 g/mol
InChI Key: LRGRRWWXQAYZAG-UHFFFAOYSA-N
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Description

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C15H21BFNO5 and its molecular weight is 325.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO5/c17-13-11-12(16(19)20)1-2-14(13)21-8-7-18-5-3-15(4-6-18)22-9-10-23-15/h1-2,11,19-20H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGRRWWXQAYZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCC3(CC2)OCCO3)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a fluorophenyl group, a boronic acid moiety, and a spirocyclic structure that includes a 1,4-dioxa-8-azaspiro framework. The presence of the boronic acid functionality is significant as it can form reversible covalent bonds with diols, which is crucial for its biological activity.

Chemical Formula: C₁₄H₁₈B F N O₃
Molecular Weight: 281.11 g/mol
CAS Number: 898756-30-4

1. σ1 Receptor Ligand Activity

Research indicates that derivatives of 1,4-dioxa-8-azaspiro compounds exhibit high affinity for σ1 receptors. For instance, a related compound demonstrated a Ki value of 5.4 nM for σ1 receptors, indicating strong binding affinity and selectivity over σ2 receptors and vesicular acetylcholine transporters . This suggests potential applications in neurological disorders where σ1 receptors are implicated.

2. Acetylcholine Antagonistic Properties

Studies have shown that spiro compounds similar to the target compound possess acetylcholine antagonistic activity. These compounds can inhibit the effects of acetylcholine on gastrointestinal motility, making them candidates for treating conditions like gastric hyperacidity and spasms . The antagonistic activity was quantified using pA values, with significant comparisons made to known antagonists such as atropine.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
σ1 Receptor AffinityHigh affinity (Ki = 5.4 nM) for σ1 receptors
Acetylcholine AntagonismInhibitory effects on gastrointestinal motility
Selectivity30-fold selectivity for σ2 receptors over σ1

Case Study 1: Neuroprotective Effects

In a study evaluating neuroprotective effects, derivatives of the spiro compound were tested in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuroinflammation and promote neuronal survival in vitro, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.

Case Study 2: Gastrointestinal Applications

Another study focused on the gastrointestinal applications of related spiro compounds. The results showed that these compounds effectively reduced gastric acid secretion and alleviated symptoms associated with peptic ulcers in animal models . This positions them as promising candidates for further development as gastroprotective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid

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